N'-[(3Z)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(3Z)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide is a synthetic compound known for its potential biological activities It belongs to the class of indole derivatives, which are known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation of 5-fluoro-2-oxindole with 2-(2-methoxyphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent choices, to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced.
Scientific Research Applications
N’-[(3Z)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Biological Research: It is used in various biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: The compound may be utilized in the development of new materials or as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as α-glucosidase, which plays a role in carbohydrate metabolism . By inhibiting this enzyme, the compound can reduce the breakdown of carbohydrates into glucose, thereby helping to manage blood sugar levels. Additionally, the compound may interact with other cellular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxoindolin-3-ylidene derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole-2-carbohydrazide derivatives: These compounds also possess the indole scaffold and are known for their diverse pharmacological properties.
Uniqueness
N’-[(3Z)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide is unique due to the presence of the 2-(2-methoxyphenoxy)acetohydrazide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to other similar compounds.
Properties
IUPAC Name |
N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-24-13-4-2-3-5-14(13)25-9-15(22)20-21-16-11-8-10(18)6-7-12(11)19-17(16)23/h2-8,19,23H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCCRHDPYKHNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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